

A Comparative Spectroscopic Analysis of 2-Hydroxy-5-iodopyridine and Its Derivatives

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Compound of Interest

Compound Name: 2-Hydroxy-5-iodopyridine

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A detailed guide for researchers and drug development professionals on the spectroscopic characteristics of **2-Hydroxy-5-iodopyridine** and its key derivatives, providing a basis for their identification, characterization, and application in pharmaceutical and scientific research.

This guide presents a comparative analysis of the spectroscopic properties of **2-Hydroxy-5-iodopyridine** and its derivatives, including 2-chloro-5-hydroxypyridine, 2-bromo-5-hydroxypyridine, and 2-amino-5-iodopyridine. The information compiled herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in the unambiguous identification and differentiation of these compounds, which are pivotal intermediates in the synthesis of novel therapeutic agents. The unique electronic and structural features of these pyridine derivatives give rise to distinct spectroscopic fingerprints, which are elucidated through Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, UV-Vis, and Mass Spectrometry for **2-Hydroxy-5-iodopyridine** and its selected derivatives.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	H-3	H-4	H-6	Other	Solvent
2-Hydroxy-5-iodopyridine	6.35 (d, J=8 Hz)	7.62 (d, J=8 Hz)	8.21 (s)	4.51 (s, 2H, -NH ₂)	CDCl ₃
2-Chloro-5-hydroxypyridine	7.20-7.28 (m)	7.20-7.28 (m)	7.88 (m)	-	CD ₃ OD
2-Bromo-5-hydroxypyridine	7.45 (dd, J=9.5, 3.1 Hz)	6.41 (d, J=9.5 Hz)	7.96 (d, J=3.1 Hz)	12.0 (br s, 1H, OH)	DMSO-d ₆
2-Amino-5-iodopyridine	6.35 (d, J=8.7 Hz)	7.58 (dd, J=8.7, 2.2 Hz)	8.08 (d, J=2.2 Hz)	5.85 (s, 2H, NH ₂)	DMSO-d ₆

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound	C-2	C-3	C-4	C-5	C-6	Solvent
2-Hydroxy-5-iodopyridine	162.5	112.9	145.8	84.1	149.3	DMSO-d ₆
2-Chloro-5-hydroxypyridine	150.1	125.0	140.2	148.5	130.8	DMSO-d ₆
2-Bromo-5-hydroxypyridine	161.2	113.8	144.2	96.7	141.9	DMSO-d ₆
2-Amino-5-iodopyridine	157.8	109.1	148.9	80.2	152.1	DMSO-d ₆

Table 3: IR Spectroscopic Data (cm⁻¹)

Compound	O-H/N-H Stretch	C=O Stretch	C=C/C=N Stretch	C-I/C-Cl/C-Br Stretch
2-Hydroxy-5-iodopyridine	3400-2800 (br)	~1650	~1600, ~1550	~530
2-Chloro-5-hydroxypyridine	3400-2800 (br)	~1655	~1605, ~1560	~780
2-Bromo-5-hydroxypyridine	3400-2800 (br)	~1652	~1603, ~1555	~680
2-Amino-5-iodopyridine	3450, 3300	-	~1610, ~1560	~525

Table 4: UV-Vis Spectroscopic Data (λ_{max}, nm)

Compound	Solvent	λ _{max} 1	λ _{max} 2
2-Hydroxy-5-iodopyridine	Ethanol	~225	~310
2-Chloro-5-hydroxypyridine	Methanol	~220	~305
2-Bromo-5-hydroxypyridine	Methanol	~222	~308
2-Amino-5-iodopyridine	Ethanol	~240	~320

Table 5: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragment Ions
2-Hydroxy-5-iodopyridine	221	193 ([M-CO] ⁺), 94 ([M-I] ⁺)
2-Chloro-5-hydroxypyridine	129/131	101/103 ([M-CO] ⁺), 94 ([M-Cl] ⁺)
2-Bromo-5-hydroxypyridine	173/175	145/147 ([M-CO] ⁺), 94 ([M-Br] ⁺)
2-Amino-5-iodopyridine	220	193 ([M-HCN] ⁺), 93 ([M-I] ⁺)

Experimental Protocols

The data presented in this guide were compiled from various sources and are consistent with the following general experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 300 or 500 MHz spectrometer. Samples were dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

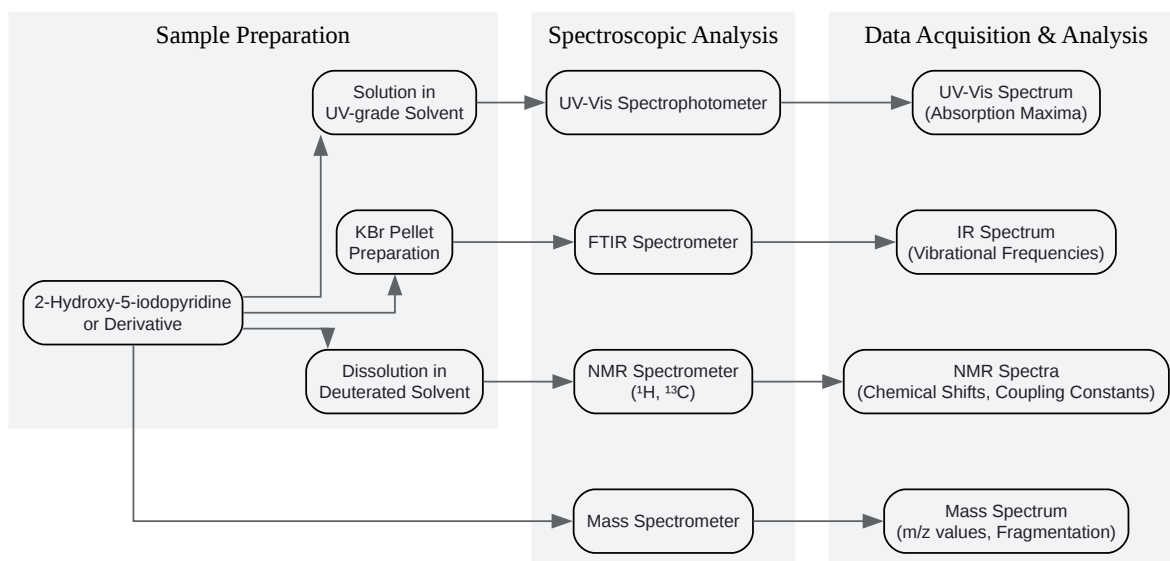
Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples were prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. Liquid samples were analyzed as thin films between NaCl or KBr plates.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were obtained using a double-beam spectrophotometer. Samples were dissolved in a suitable UV-grade solvent (e.g., ethanol or methanol) and measured in a 1 cm quartz cuvette.

Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The data are reported as mass-to-charge ratios (m/z).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of the target compounds.



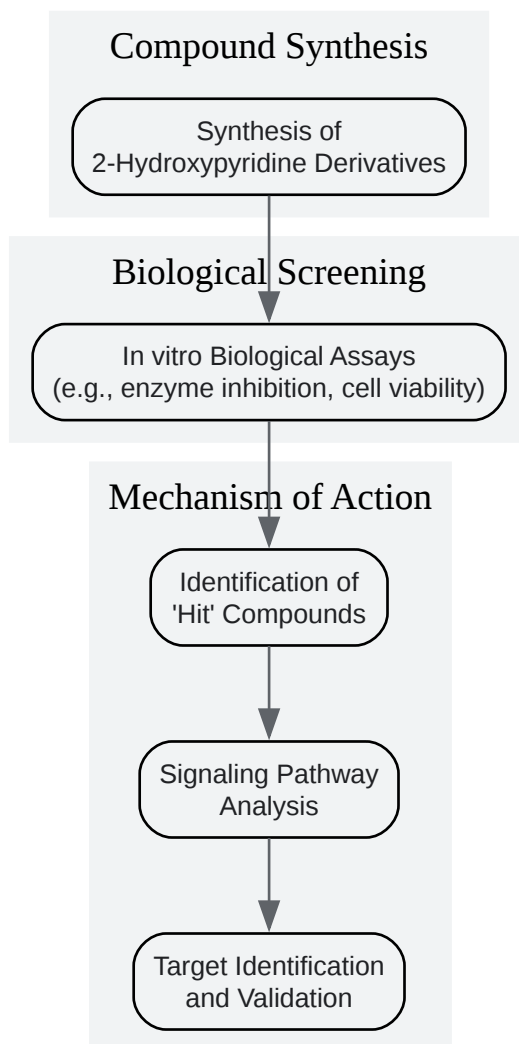
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Caption: Workflow for Spectroscopic Analysis.

Biological Context and Signaling Pathways

While specific signaling pathway involvement for **2-hydroxy-5-iodopyridine** and its direct derivatives is not extensively documented in publicly available literature, pyridine-containing compounds are known to play significant roles in various biological processes. Many pharmaceuticals incorporate the pyridine scaffold due to its ability to form hydrogen bonds and participate in π -stacking interactions with biological targets. The derivatives discussed here, with their varied electronic properties conferred by the different substituents, are likely to exhibit a range of biological activities. Further research is warranted to elucidate their specific mechanisms of action and potential therapeutic applications.

The diagram below illustrates a generalized logical relationship for investigating the biological activity of these compounds.



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Caption: Logical Flow for Biological Investigation.

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